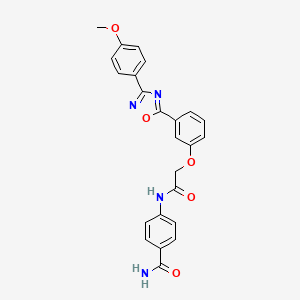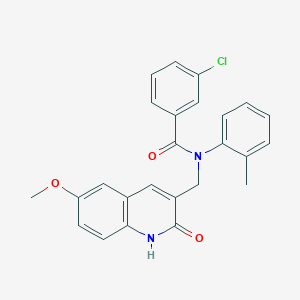
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a member of the benzamide family and has been studied for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, this compound has been studied for its biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments include its high purity and yield, as well as its potential therapeutic effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic uses.
Future Directions
There are several future directions for the study of 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of various cancers and neurodegenerative disorders. Additionally, this compound could be studied for its potential use in drug metabolism and drug interactions. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.
Synthesis Methods
The synthesis of 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of hydrochloric acid. The resulting product is then reacted with chloroacetyl chloride and triethylamine to form the final product. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied for its potential use in scientific research. This compound has been shown to have activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-6-3-4-9-23(16)28(25(30)17-7-5-8-20(26)13-17)15-19-12-18-14-21(31-2)10-11-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVCRMPDAVWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

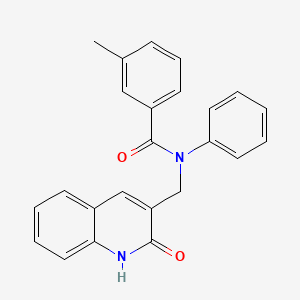
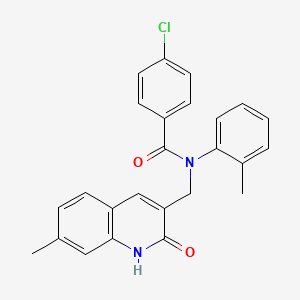
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
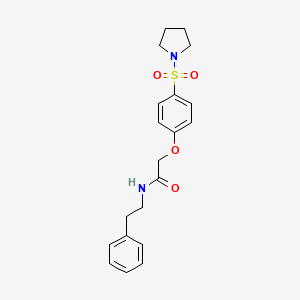

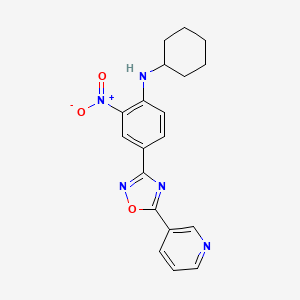
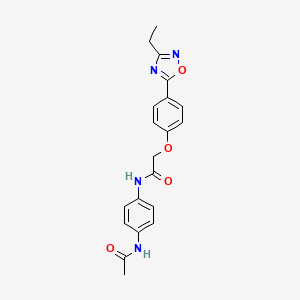
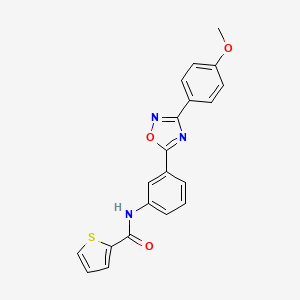
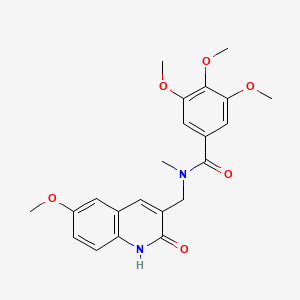

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)

